4-Cyclohexylbenzoyl chloride

Übersicht

Beschreibung

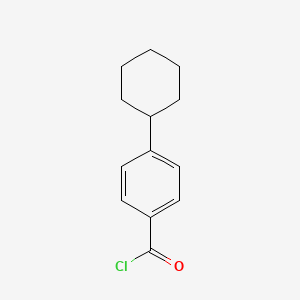

4-Cyclohexylbenzoyl chloride is an organic compound with the molecular formula C13H15ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a cyclohexyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Cyclohexylbenzoyl chloride can be synthesized from 4-cyclohexylbenzoic acid. The most common method involves the reaction of 4-cyclohexylbenzoic acid with thionyl chloride (SOCl2). The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM) at room temperature or under reflux conditions. The reaction proceeds as follows:

4-Cyclohexylbenzoic acid+SOCl2→4-Cyclohexylbenzoyl chloride+SO2+HCl

Other methods include the use of oxalyl chloride (COCl)2 or phosphorus trichloride (PCl3) as chlorinating agents .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is typically conducted in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Hydrolysis: Formation of 4-Cyclohexylbenzoic Acid

4-Cyclohexylbenzoyl chloride undergoes hydrolysis in aqueous conditions to yield 4-cyclohexylbenzoic acid and hydrochloric acid:

Key Findings :

-

Kinetics : Hydrolysis rates are pH-dependent, accelerating in basic media due to increased nucleophilicity of hydroxide ions .

-

Mechanism : Proceeds via nucleophilic acyl substitution, where water attacks the carbonyl carbon, forming a tetrahedral intermediate before chloride expulsion .

Aminolysis: Amide Formation

This compound reacts with amines to form amides. With morpholine:

Mechanistic Insights :

-

Nucleophilic Attack : The amine’s lone pair attacks the carbonyl carbon, forming an intermediate that expels chloride .

-

Steric Effects : Bulky amines (e.g., tert-butylamine) exhibit reduced reactivity due to the cyclohexyl group’s steric bulk .

Friedel-Crafts Acylation

The compound acts as an acylating agent in Friedel-Crafts reactions, transferring the 4-cyclohexylbenzoyl group to aromatic substrates. For example, with benzene:

Key Observations :

-

Catalyst : Requires Lewis acids (e.g., AlCl) to generate the acylium ion intermediate .

-

Regioselectivity : The cyclohexyl group directs electrophilic substitution to the para position of activated arenes .

Reduction to Alcohols

Reduction with lithium aluminum hydride (LiAlH) yields 4-cyclohexylbenzyl alcohol:

Reaction Pathway :

-

Hydride attack at the carbonyl carbon forms an aldehyde intermediate.

-

A second hydride transfer reduces the aldehyde to the primary alcohol .

Solvolysis in Weakly Nucleophilic Media

In solvents like hexafluoroisopropanol (HFIP), solvolysis proceeds via a cationic mechanism:

Research Findings :

-

Substituent Effects : The electron-donating cyclohexyl group stabilizes the acylium ion, enhancing reaction rates in polar aprotic solvents .

-

Trapping Experiments : Acylium intermediates react with electron-rich aromatics (e.g., 1,3,5-trimethoxybenzene) to form ketones .

Comparative Reactivity

The cyclohexyl substituent influences reactivity through steric and electronic effects:

| Reaction Type | Effect of Cyclohexyl Group | Rate Relative to Benzoyl Chloride |

|---|---|---|

| Hydrolysis | Slight steric hindrance | ~0.8× |

| Friedel-Crafts | Enhanced acylium stability | ~1.2× |

| Aminolysis (Bulky amines) | Significant steric hindrance | <0.5× |

Source : Correlated data from solvolysis studies and substituent effect analyses .

Wissenschaftliche Forschungsanwendungen

4-Cyclohexylbenzoyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying their structure and function.

Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties

Wirkmechanismus

The mechanism of action of 4-cyclohexylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoyl Chloride: The parent compound without the cyclohexyl group.

4-Methylbenzoyl Chloride: A similar compound with a methyl group instead of a cyclohexyl group.

4-Chlorobenzoyl Chloride: A similar compound with a chlorine atom instead of a cyclohexyl group.

Uniqueness

4-Cyclohexylbenzoyl chloride is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other benzoyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .

Biologische Aktivität

4-Cyclohexylbenzoyl chloride is a compound that belongs to the family of benzoyl chlorides, which are known for their various applications in organic synthesis and pharmaceutical chemistry. This article focuses on the biological activity of this compound, exploring its potential therapeutic effects, mechanisms of action, and relevant case studies.

This compound has the following chemical structure and properties:

- Molecular Formula : CHClO

- Molecular Weight : 222.69 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents like dichloromethane and ethyl acetate.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have shown that benzoyl chlorides exhibit significant antimicrobial properties. The structural similarity of this compound to other known antimicrobial agents suggests potential effectiveness against various bacterial strains.

-

Anticancer Properties

- Research indicates that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the inhibition of cell proliferation pathways and the induction of oxidative stress.

-

Anti-inflammatory Effects

- Some derivatives of benzoyl chlorides have been documented to exhibit anti-inflammatory activity, which may be relevant for conditions such as arthritis and other inflammatory diseases.

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell viability in pathogens or cancer cells.

- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction or caspase activation has been observed in related compounds.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) production can lead to cellular damage, contributing to the anticancer effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the cytotoxic effects of various benzoyl chloride derivatives, including this compound, on breast cancer cell lines (MCF-7). The findings indicated that treatment with this compound resulted in significant reductions in cell viability, with morphological changes consistent with apoptosis observed under microscopy. The study highlighted an IC value suggesting effective concentration levels for therapeutic applications .

Case Study: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, this compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated comparable efficacy to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Eigenschaften

IUPAC Name |

4-cyclohexylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLQEWDQXQHQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619534 | |

| Record name | 4-Cyclohexylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121193-16-6 | |

| Record name | 4-Cyclohexylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.